4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-(1,2-oxazol-3-yl)benzamide
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Overview
Description
4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-(1,2-oxazol-3-yl)benzamide is a complex organic compound with a unique structure that includes a fluorine atom, a piperidine ring, a sulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-(1,2-oxazol-3-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzoyl chloride with 4-methylpiperidine to form an intermediate, which is then reacted with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and other functional groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-(1,2-oxazol-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-(4-methylpiperidin-1-yl)sulfonylphenylboronic acid
- 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline
- 4-fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenylmethanol
Uniqueness
4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-(1,2-oxazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-(1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S/c1-11-4-7-20(8-5-11)25(22,23)14-10-12(2-3-13(14)17)16(21)18-15-6-9-24-19-15/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPLJBOMXBZHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NOC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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